molecular formula C7H7BF3NO3 B595204 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid CAS No. 1218790-79-4

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid

Cat. No.: B595204
CAS No.: 1218790-79-4
M. Wt: 220.942
InChI Key: IEXZQXIMOMPBOM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C13H17BF3NO3. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative. One common method is the use of pinacol boronate esters, which are known for their stability and ease of handling. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Phenols: From oxidation reactions.

    Substituted Pyridines: From nucleophilic substitution.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a building block in the synthesis of drug candidates.

    Industry: In the production of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
  • 2-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is unique due to its trifluoroethoxy group, which imparts higher reactivity and stability compared to other boronic acids. This makes it particularly useful in challenging synthetic applications where other boronic acids might fail .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-5(8(13)14)2-1-3-12-6/h1-3,13-14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXZQXIMOMPBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681749
Record name [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-79-4
Record name B-[2-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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